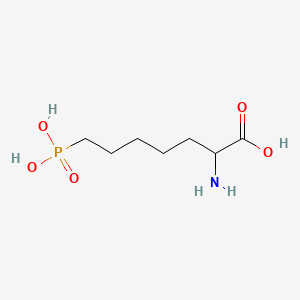

2-Amino-7-phosphonoheptanoic acid

Cat. No. B1662163

Key on ui cas rn:

78966-69-5

M. Wt: 225.18 g/mol

InChI Key: MYDMWESTDPJANS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04477391

Procedure details

Equimolar quantities of the phosphonic acid, and L-lysine, were dissolved in water and warmed for 1/2 hr at 60° C. Two volumes of hot methanol were then added and the mixture brought to room temperature. Diethyl ether was added carefully, until a slight cloudiness appeared in the solution, which was left to stand. The phosphonic acid/lysine salt was filtered off and dissolved in water. A "Dowex" 50×8 column was prepared by passed 2M pyridine down it, and washing with water, the lysine salt solution was passed down the column and washed through with water, the phosphonic acid passing straight through. The amine acid containing fractions were collected and evaporated to dryness; a solution of known concentration was then made up, and the rotation of plane polarised light recorded on a "TBL" Automatic Polarimeter 143D using a mercury lamp. The first isomer to be precipitated was found to be (-), and circular dichroism studies indicated it to have the D configuration.

Identifiers

|

REACTION_CXSMILES

|

[PH:1](=[O:4])([OH:3])[OH:2].[NH2:5][C@H:6]([C:12]([OH:14])=[O:13])[CH2:7][CH2:8][CH2:9][CH2:10]N.CO.[CH2:17](OCC)C>O.N1C=CC=CC=1>[NH2:5][CH:6]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:17][P:1]([OH:3])([OH:2])=[O:4])[C:12]([OH:14])=[O:13]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CCCCN)C(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

N1=CC=CC=C1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

brought to room temperature

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was left

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The phosphonic acid/lysine salt was filtered off

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A "Dowex" 50×8 column was prepared

|

WASH

|

Type

|

WASH

|

|

Details

|

washing with water

|

WASH

|

Type

|

WASH

|

|

Details

|

washed through with water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The amine acid containing fractions

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

a solution of known concentration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The first isomer to be precipitated

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

NC(C(=O)O)CCCCCP(=O)(O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |